Nirogacestat hydrobromide

Descripción general

Descripción

Se utiliza principalmente en la investigación científica por su capacidad para inhibir la vía de señalización Notch, la cual juega un papel crucial en varios procesos celulares, incluyendo la diferenciación celular, la proliferación y la apoptosis . Este compuesto ha mostrado un potencial significativo en la supresión tumoral, particularmente en el cáncer de mama, páncreas y hepatocelular, así como en los tumores desmoides progresivos .

Mecanismo De Acción

El bromhidrato de PF 3084014 ejerce sus efectos inhibiendo la γ-secretasa, un complejo enzimático responsable de la escisión de varias proteínas transmembrana, incluyendo Notch y la proteína precursora de amiloide. Al inhibir la γ-secretasa, el bromhidrato de PF 3084014 previene la activación de la vía de señalización Notch, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas . Además, la inhibición de la γ-secretasa reduce la producción de amiloide-β, la cual está implicada en la enfermedad de Alzheimer .

Análisis Bioquímico

Biochemical Properties

PF 3084014 hydrobromide interacts with γ-secretase, a protease that cleaves various transmembrane proteins including Notch and BCMA . By inhibiting γ-secretase, PF 3084014 hydrobromide can curb Notch-mediated growth . This interaction with γ-secretase and its subsequent effects on Notch signaling are key biochemical properties of PF 3084014 hydrobromide .

Cellular Effects

PF 3084014 hydrobromide has been shown to have significant effects on various types of cells. It inhibits the Notch signaling pathway, contributing to tumor suppression in breast, pancreatic carcinoma, hepatocellular carcinoma, and progressive desmoid tumors . In combination with dexamethasone, it elicits antileukemic effects in T-cell acute lymphoblastic leukemias (T-ALL) .

Molecular Mechanism

The molecular mechanism of action of PF 3084014 hydrobromide involves its inhibition of γ-secretase, a protease that cleaves various transmembrane proteins . This inhibition reduces the production of amyloid-β (Aβ), a protein involved in the pathogenesis of Alzheimer’s disease . Furthermore, by inhibiting γ-secretase, PF 3084014 hydrobromide curbs the activation of the Notch signaling pathway, which is often over-activated in certain types of tumors .

Temporal Effects in Laboratory Settings

It has been shown to cause dose-dependent reductions in brain, cerebrospinal fluid (CSF), and plasma Aβ in guinea pigs over a period of 5 days .

Dosage Effects in Animal Models

In animal models, specifically guinea pigs, PF 3084014 hydrobromide exhibited dose-dependent reductions in brain, CSF, and plasma Aβ when administered at dosages ranging from 0.03 to 3 mg/kg/day .

Metabolic Pathways

Its role as a γ-secretase inhibitor suggests that it may interact with enzymes involved in the cleavage of transmembrane proteins .

Transport and Distribution

As a γ-secretase inhibitor, it is likely to interact with various transmembrane proteins .

Subcellular Localization

Given its role as a γ-secretase inhibitor, it is likely to be found in proximity to transmembrane proteins, which are the targets of γ-secretase .

Métodos De Preparación

La síntesis del bromhidrato de PF 3084014 involucra varios pasos, comenzando con la preparación de la estructura central, seguida por la introducción de grupos funcionales específicos. La ruta sintética típicamente incluye los siguientes pasos:

Formación de la estructura central: La estructura central se sintetiza a través de una serie de reacciones que involucran el acoplamiento de varios intermediarios.

Introducción de grupos funcionales: Se introducen grupos funcionales específicos, como los grupos difluoro-naftalenilo e imidazolilo, a través de reacciones como la sustitución nucleofílica y la formación de enlaces amida.

Formación de la sal de bromhidrato: El paso final involucra la formación de la sal de bromhidrato al reaccionar la base libre con ácido bromhídrico

Los métodos de producción industrial para el bromhidrato de PF 3084014 son similares a la síntesis de laboratorio, pero se escalan para acomodar cantidades más grandes. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

El bromhidrato de PF 3084014 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden llevarse a cabo para modificar los grupos funcionales, como la reducción del imidazol a imidazolina.

Sustitución: Las reacciones de sustitución nucleofílica pueden utilizarse para introducir diferentes sustituyentes en la estructura central.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como la azida de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

El bromhidrato de PF 3084014 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Investigación del Cáncer: Se utiliza para estudiar la inhibición de la vía de señalización Notch, la cual está implicada en varios tipos de cáncer. .

Neurociencia: El bromhidrato de PF 3084014 se utiliza para investigar el papel de la γ-secretasa en la producción de amiloide-β, un péptido asociado con la enfermedad de Alzheimer

Inmunología: El compuesto se utiliza para estudiar los efectos de la inhibición de la γ-secretasa en la diferenciación y función de las células inmunitarias

Desarrollo de Fármacos: El bromhidrato de PF 3084014 se utiliza como un compuesto líder en el desarrollo de nuevos inhibidores de la γ-secretasa para varias aplicaciones terapéuticas

Comparación Con Compuestos Similares

El bromhidrato de PF 3084014 es único entre los inhibidores de la γ-secretasa debido a su alta potencia y selectividad. Compuestos similares incluyen:

DAPT: Un inhibidor de la γ-secretasa ampliamente utilizado en la investigación de la neurociencia.

PF-06442609: Un inhibidor de la γ-secretasa con aplicaciones en la investigación del cáncer.

El bromhidrato de PF 3084014 destaca por su capacidad para inhibir la vía de señalización Notch sin causar un aumento paradójico en los niveles plasmáticos de amiloide-β a bajas concentraciones, lo cual es un problema común con otros inhibidores de la γ-secretasa .

Propiedades

IUPAC Name |

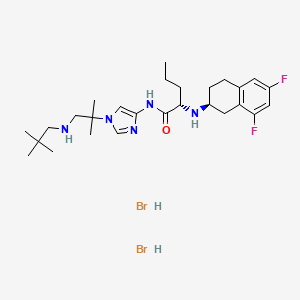

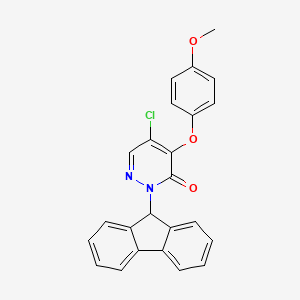

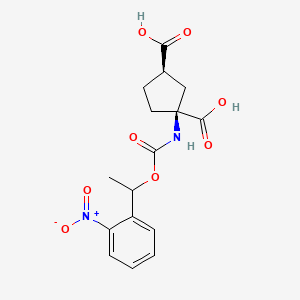

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41F2N5O.2BrH/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4;;/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35);2*1H/t20-,23-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEYYZYDWLAIPW-KBVFCZPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43Br2F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1962925-29-6 | |

| Record name | Nirogacestat hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1962925296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NIROGACESTAT HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1XY6L45Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B560243.png)

![5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride](/img/structure/B560247.png)

![dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate](/img/structure/B560249.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid](/img/structure/B560254.png)

![3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea;hydrochloride](/img/structure/B560258.png)

![3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride](/img/structure/B560265.png)